molecular formula C21H25FN2O3 B248477 [4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE

[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE

Cat. No.: B248477
M. Wt: 372.4 g/mol
InChI Key: LSRPXKSXMDQSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with an ethoxy-methoxy benzyl group and a fluoro-phenyl methanone group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of [4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H25FN2O3

Molecular Weight

372.4 g/mol

IUPAC Name

[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C21H25FN2O3/c1-3-27-20-14-16(8-9-19(20)26-2)15-23-10-12-24(13-11-23)21(25)17-6-4-5-7-18(17)22/h4-9,14H,3,10-13,15H2,1-2H3

InChI Key

LSRPXKSXMDQSSR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F)OC

Origin of Product

United States

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